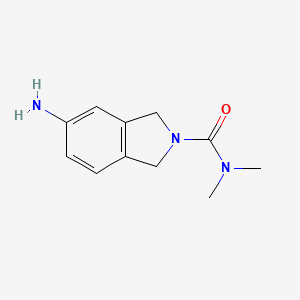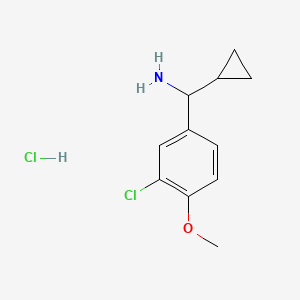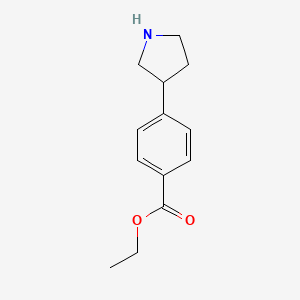
Ethyl 3-methylhept-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methylhept-2-enoate is an organic compound belonging to the class of enoate esters. It is characterized by its α,β-unsaturated carboxylic ester structure, which includes a conjugated double bond at the α,β position. This compound is used in various chemical and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methylhept-2-enoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, forming a new carbon-carbon bond. The enolate ion is typically generated by treating a carbonyl compound with a strong base such as sodium ethoxide in ethanol .
Industrial Production Methods
Industrial production of this compound often involves the esterification of 3-methylhept-2-enoic acid with ethanol in the presence of an acid catalyst. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methylhept-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into saturated esters.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-methylhept-2-enoic acid.
Reduction: Ethyl 3-methylheptanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-methylhept-2-enoate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis and the study of reaction mechanisms.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic properties is ongoing.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 3-methylhept-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bond in its structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
Ethyl 3-methylhept-2-enoate can be compared with other enoate esters, such as:
- Ethyl acrylate
- Methyl methacrylate
- Ethyl crotonate
These compounds share similar structural features but differ in their specific chemical properties and applications. This compound is unique due to its specific alkyl chain length and substitution pattern, which confer distinct reactivity and utility in various applications .
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl (E)-3-methylhept-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-6-7-9(3)8-10(11)12-5-2/h8H,4-7H2,1-3H3/b9-8+ |
InChI Key |
ODIGGGLINZKHCV-CMDGGOBGSA-N |
Isomeric SMILES |
CCCC/C(=C/C(=O)OCC)/C |
Canonical SMILES |
CCCCC(=CC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











amino}acetic acid hydrochloride](/img/structure/B13520280.png)
![Rac-(2r)-2-amino-2-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B13520292.png)



